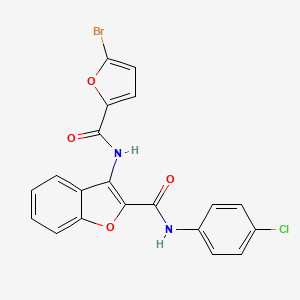

3-(5-bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzofuran family and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Biological Evaluation

- A series of new benzofuran carboxamide derivatives, including glycinamido and β-alanamido benzofuran-2-carboxamide derivatives, were synthesized and evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities . These compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, indicating a methodological approach to developing new bioactive compounds with potential therapeutic applications (Lavanya, Sribalan, & Padmini, 2017).

Diversity-Oriented Synthesis

- An innovative two-step, diversity-oriented synthesis approach was used to create highly functionalized benzofuran-2-carboxamides. This process involved an Ugi four-component reaction followed by a microwave-assisted Rap–Stoermer reaction, showcasing a strategy to obtain a collection of N-aryl 2-bromoacetamides with moderate to good yields. This method highlights the versatility in synthesizing benzofuran derivatives for further biological evaluation (Han, Wu, & Dai, 2014).

Antimicrobial Activity Studies

- The design, synthesis, and evaluation of benzofuran-oxadiazole hybrids for antimicrobial activity were conducted, highlighting the significance of creating hybrid molecules to enhance biological activities. The key intermediate for these hybrids was prepared through a two-step process, and the resulting compounds showed promising antimicrobial properties (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Cholinesterase Inhibitory Activity

- Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized as new cholinesterase inhibitors , demonstrating the potential for compounds in this class to be used in treating diseases associated with cholinesterase activity, such as Alzheimer's. Some of these compounds showed potent butyrylcholinesterase inhibition and effects on Aβ self-aggregation, indicating their potential in neurodegenerative disease research (Abedinifar et al., 2018).

properties

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrClN2O4/c21-16-10-9-15(27-16)19(25)24-17-13-3-1-2-4-14(13)28-18(17)20(26)23-12-7-5-11(22)6-8-12/h1-10H,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWHVMODKUWUKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-morpholin-4-ylmethanone](/img/structure/B2801931.png)

![ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2801940.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2801942.png)

![5,7-dimethyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2801943.png)

![9-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2801945.png)

![(Z)-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B2801952.png)

![N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2801953.png)